molecular formula C17H25NO B12894189 4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline CAS No. 58414-81-6

4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline

Cat. No.: B12894189
CAS No.: 58414-81-6
M. Wt: 259.4 g/mol
InChI Key: NDEBTTKKQOYLNO-UHFFFAOYSA-N
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Description

4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through a series of reactions including alkylation, reduction, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline can be compared with other similar compounds, such as:

Properties

CAS No.

58414-81-6

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

4a-(3-methoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline

InChI

InChI=1S/C17H25NO/c1-18-11-10-17(9-4-3-6-15(17)13-18)14-7-5-8-16(12-14)19-2/h5,7-8,12,15H,3-4,6,9-11,13H2,1-2H3

InChI Key

NDEBTTKKQOYLNO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCCCC2C1)C3=CC(=CC=C3)OC

Origin of Product

United States

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